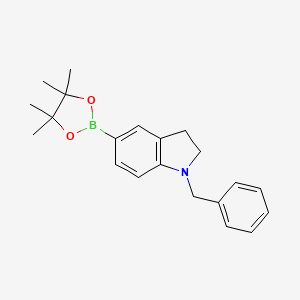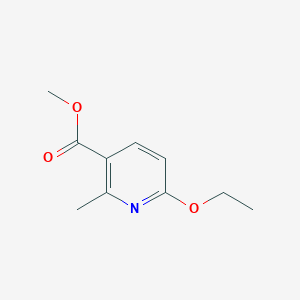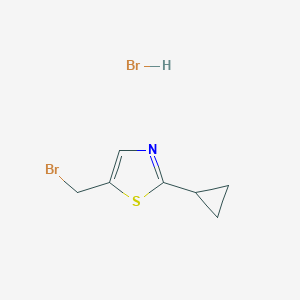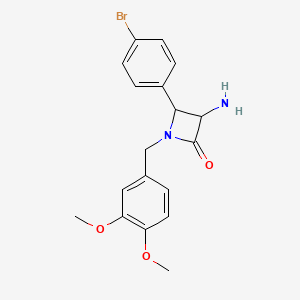
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)pyridine typically involves the iodination of a pyridine derivative. One common method involves the reaction of 2-bromo-4-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-azido-4-methyl-5-(trifluoromethyl)pyridine or 2-thio-4-methyl-5-(trifluoromethyl)pyridine.
Oxidation: Formation of 2-iodo-4-formyl-5-(trifluoromethyl)pyridine or 2-iodo-4-carboxy-5-(trifluoromethyl)pyridine.
Reduction: Formation of 2-iodo-4-methyl-5-(trifluoromethyl)piperidine.
Applications De Recherche Scientifique
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Iodo-4-methylpyridine
- 2-Iodo-5-methylpyridine
- 2-Iodo-4-(trifluoromethyl)pyridine
Uniqueness
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of iodine, methyl, and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization .
Propriétés
Formule moléculaire |
C7H5F3IN |
|---|---|
Poids moléculaire |
287.02 g/mol |
Nom IUPAC |
2-iodo-4-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-2-6(11)12-3-5(4)7(8,9)10/h2-3H,1H3 |
Clé InChI |
WUYVWJPSXGQJDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)







![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)

![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
